1-Tridecanesulfonyl chloride
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Overview
Description
1-Tridecanesulfonyl chloride is an organic compound with the molecular formula C13H27ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a long aliphatic chain attached to a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
1-Tridecanesulfonyl chloride can be synthesized through several methods, primarily involving the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) to convert thiols into sulfonyl chlorides through oxidative chlorination . Another method employs N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) for the oxidation of thiols to sulfonyl chlorides . Industrial production often utilizes continuous flow protocols to ensure efficient and controlled synthesis .
Chemical Reactions Analysis
1-Tridecanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form thiols. Common reagents used in these reactions include N-chlorosuccinimide, hydrogen peroxide, and thionyl chloride. The major products formed from these reactions are sulfonamides, sulfonic acids, and thiols.
Scientific Research Applications
1-Tridecanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Tridecanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide bonds, which are crucial in various chemical and biological processes. The molecular targets and pathways involved include the modification of proteins and other biomolecules through sulfonamide bond formation.
Comparison with Similar Compounds
1-Tridecanesulfonyl chloride can be compared with other sulfonyl chlorides such as:
- 1-Decanesulfonyl chloride
- 1-Dodecanesulfonyl chloride
- 1-Tetradecanesulfonyl chloride These compounds share similar reactivity due to the presence of the sulfonyl chloride group but differ in the length of their aliphatic chains. The uniqueness of this compound lies in its specific chain length, which can influence its solubility, reactivity, and applications in various fields .
Properties
CAS No. |
58510-12-6 |
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Molecular Formula |
C13H27ClO2S |
Molecular Weight |
282.87 g/mol |
IUPAC Name |
tridecane-1-sulfonyl chloride |
InChI |
InChI=1S/C13H27ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(14,15)16/h2-13H2,1H3 |
InChI Key |
WDVSPAVGNNSMEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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